3-(2-Chlorophenyl)-2-fluoropropanoic acid
Description
3-(2-Chlorophenyl)-2-fluoropropanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a 2-chlorophenyl group at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone. Its molecular formula is C₉H₇ClFO₂, with a molecular weight of 200.59 g/mol ().
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCXJMDUQNISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-fluoropropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. This reaction yields the desired product with a good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-fluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-2-fluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, affecting their function and leading to various biological effects . These interactions can influence cellular processes and have potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-(2-Chlorophenyl)-2-fluoropropanoic acid with related compounds:
Key Observations:
- Acidity: The presence of fluorine and chlorine in this compound increases its acidity compared to non-fluorinated analogs like 2-Chloro-3-phenylpropanoic acid. The unsaturated variant (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid likely exhibits even higher acidity due to resonance stabilization of the conjugate base .
- Solubility: Compounds with polar groups (e.g., amino in ) show improved aqueous solubility, while bulky substituents like Fmoc () or methyl/cyano groups () reduce solubility.
Biological Activity
Overview
3-(2-Chlorophenyl)-2-fluoropropanoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The compound features a chlorophenyl group and a fluorine atom, which may enhance its reactivity and biological interactions.
- IUPAC Name: this compound
- Molecular Formula: C9H8ClF O2
- CAS Number: 1273308-43-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neuronal Voltage-Sensitive Sodium Channels: The compound may modulate the activity of these channels, influencing neuronal excitability.
- L-Type Calcium Channels: Interaction with these channels can affect calcium influx in cells, impacting muscle contraction and neurotransmitter release.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antibiotics.
Antiviral Properties
The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication, making it a subject of interest for further investigation into antiviral therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Notable Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)propanoic acid | Similar structure but lacks fluorine | Moderate antimicrobial activity |
| 2-Fluorophenylacetic acid | Contains fluorine but different substituent positioning | Limited antimicrobial effects |
| 2-Chlorophenylacetic acid | Similar chlorophenyl group without fluorine | Antimicrobial properties reported |
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of propanoic acids, including this compound. Results indicated that this compound exhibited higher inhibition zones against Staphylococcus aureus compared to its analogs, highlighting its potential as a lead compound in antibiotic development.
- Antiviral Research : In vitro studies conducted on the antiviral properties of the compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism appears to involve interference with viral entry or replication processes, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
